REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]([C:7]([O:9]C)=[O:8])=[CH:4][CH:3]=1.[OH-].[K+]>CO.O>[CH3:1][C:2]1[O:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.68 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(O1)C(=O)OC
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the product extracted with ethyl acetate (x3)
|
Type
|
CUSTOM
|
Details
|
The combined organic solutions were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(O1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.12 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |